molecular formula C20H25NO2 B5706660 N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide

N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide

Cat. No.: B5706660
M. Wt: 311.4 g/mol
InChI Key: FYQVRJVTBVXETQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is an organic compound that belongs to the class of amides This compound features a butanamide backbone with two aromatic rings substituted with methyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide typically involves the reaction of 2,4-dimethylphenylamine with 4-(4-methoxy-3-methylphenyl)butanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another non-polar solvent
  • Temperature: Room temperature to reflux conditions
  • Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization or chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and molecular docking simulations.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)butanamide
  • N-(2,4-dimethylphenyl)-4-(3-methylphenyl)butanamide
  • N-(2,4-dimethylphenyl)-4-(4-methoxy-3-chlorophenyl)butanamide

Uniqueness

N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is unique due to the specific substitution pattern on its aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups can affect the compound’s electronic properties and steric hindrance, leading to distinct behavior compared to similar compounds.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-14-8-10-18(15(2)12-14)21-20(22)7-5-6-17-9-11-19(23-4)16(3)13-17/h8-13H,5-7H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQVRJVTBVXETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCCC2=CC(=C(C=C2)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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